2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine
Overview
Description
2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine is a chemical compound with the molecular formula C8H7ClF3NS and a molecular weight of 241.66 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro, ethylsulfanyl, and trifluoromethyl groups. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Chlorination: The pyridine ring is chlorinated to introduce the chloro group at the 2-position.
Ethylsulfanyl Substitution: An ethylsulfanyl group is introduced at the 6-position through a substitution reaction.
Trifluoromethylation: Finally, a trifluoromethyl group is added at the 4-position using a trifluoromethylating agent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylsulfanyl-4-trifluoromethyl-pyridine
- 2-Chloro-6-ethylsulfanyl-3-trifluoromethyl-pyridine
- 2-Chloro-5-ethylsulfanyl-4-trifluoromethyl-pyridine
Uniqueness
2-Chloro-6-ethylsulfanyl-4-trifluoromethyl-pyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-6-ethylsulfanyl-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NS/c1-2-14-7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTZMNVPTUFPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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